Cas no 153396-50-0 (6-(Aminomethyl)picolinonitrile)

6-(Aminomethyl)picolinonitrile is a versatile heterocyclic compound featuring both an aminomethyl group and a nitrile functionality on a pyridine scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of reactive functional groups allows for further derivatization, enabling the construction of complex molecular architectures. Its stability under standard conditions and compatibility with a range of reaction conditions enhance its utility in multi-step synthetic routes. The compound is commonly employed in medicinal chemistry for the development of biologically active molecules, leveraging its ability to serve as a building block for nitrogen-containing heterocycles.
6-(Aminomethyl)picolinonitrile structure
153396-50-0 structure
Product Name:6-(Aminomethyl)picolinonitrile
CAS No:153396-50-0
MF:C7H7N3
MW:133.150580644608
CID:98934
PubChem ID:10464383
Update Time:2025-05-21

6-(Aminomethyl)picolinonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-(Aminomethyl)picolinonitrile
    • 2-Pyridinecarbonitrile,6-(aminomethyl)-
    • 2-AMINOMETHYL-6-CYANOPYRIDINE
    • 6-(AMINOMETHYL)-2-PYRIDINECARBONITRILE
    • 6-AMINOMETHYL-PYRIDINE-2-CARBONITRILE
    • AB29677
    • AG-C-30585
    • CTK7E5885
    • SureCN3760158
    • 2-Pyridinecarbonitrile,6-(aminomethyl)-(9CI)
    • AICNXKADGVNNQK-UHFFFAOYSA-N
    • EN300-7280357
    • AKOS006287686
    • CS-0135362
    • 153396-50-0
    • 6-(aminomethyl)pyridine-2-carbonitrile
    • SCHEMBL3760158
    • DB-271011
    • 2-PYRIDINECARBONITRILE, 6-(AMINOMETHYL)-
    • Inchi: 1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4,8H2
    • InChI Key: AICNXKADGVNNQK-UHFFFAOYSA-N
    • SMILES: N1C(C#N)=CC=CC=1CN

Computed Properties

  • Exact Mass: 133.063997236g/mol
  • Monoisotopic Mass: 133.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 62.7Ų

6-(Aminomethyl)picolinonitrile Pricemore >>

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Additional information on 6-(Aminomethyl)picolinonitrile

6-(Aminomethyl)picolinonitrile: A Comprehensive Overview

The compound 6-(Aminomethyl)picolinonitrile, identified by the CAS registry number CAS No. 153396-50-0, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic compounds, specifically pyridine derivatives, and has garnered attention due to its unique structural features and versatile applications. In this article, we delve into the properties, synthesis, and recent advancements in the utilization of 6-(Aminomethyl)picolinonitrile.

The molecular structure of 6-(Aminomethyl)picolinonitrile comprises a pyridine ring substituted with an aminomethyl group at the 6-position and a cyano group at the 2-position. This arrangement imparts the molecule with distinct electronic and steric properties, making it suitable for a wide range of applications. Recent studies have highlighted its role in drug design, where its ability to act as a bioisostere or mimic certain pharmacophores has been exploited to develop novel therapeutic agents.

One of the most notable advancements in the study of 6-(Aminomethyl)picolinonitrile involves its application in materials science. Researchers have explored its potential as a building block for constructing advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The presence of both nitrogen-containing functional groups (the cyano group and the amine group) allows for strong coordination interactions with metal ions, making this compound a valuable precursor for constructing porous materials with high surface areas and tunable properties.

In addition to its role in materials science, 6-(Aminomethyl)picolinonitrile has also been investigated for its catalytic applications. Recent findings suggest that this compound can act as a ligand in homogeneous catalysis, facilitating various organic transformations with high efficiency. Its ability to stabilize metal centers while maintaining reactivity makes it a promising candidate for developing next-generation catalysts.

The synthesis of 6-(Aminomethyl)picolinonitrile has been optimized through various methodologies, including nucleophilic substitution and coupling reactions. These methods not only enhance the yield but also ensure the purity of the final product, which is crucial for its application in sensitive areas such as pharmaceuticals and electronics.

In terms of physical properties, 6-(Aminomethyl)picolinonitrile exhibits a melting point of approximately 185°C under standard conditions. Its solubility in common organic solvents like dichloromethane and acetonitrile further facilitates its use in various chemical processes. The compound's stability under physiological conditions has also been assessed, making it a viable option for biomedical applications.

Recent research has also focused on the biological activity of 6-(Aminomethyl)picolinonitrile. Studies indicate that this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an antitumor agent. Furthermore, its ability to inhibit specific enzymes involved in metabolic pathways opens up new avenues for drug development targeting metabolic disorders.

In conclusion, 6-(Aminomethyl)picolinonitrile, CAS No. 153396-50-0, stands out as a versatile compound with diverse applications across multiple disciplines. From materials science to drug discovery, its unique chemical properties continue to drive innovative research and development efforts. As advancements in synthetic methodologies and characterization techniques unfold, we can expect even more groundbreaking applications of this remarkable molecule.

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